2-Chloro-7-nitrofluorene
Description
Contextual Significance of Fluorene (B118485) and Nitrofluorene Derivatives in Chemical Sciences
Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a distinctive three-ring structure. This fundamental framework has proven to be a versatile scaffold in various scientific disciplines. In materials science, fluorene-based polymers are integral to the development of organic light-emitting diodes (OLEDs) and other organic electronic devices due to their favorable photophysical and electronic properties. ontosight.ai The introduction of nitro groups onto the fluorene backbone gives rise to nitrofluorene derivatives, which exhibit pronounced electron-accepting characteristics. nih.gov This property is pivotal in the design of push-pull molecules, where an electron-donating moiety is linked to an electron-accepting group through a π-conjugated system. nih.govresearchgate.net Such molecules are of significant interest for their applications in nonlinear optics, photovoltaics, and as sensitizers in various chemical processes. worktribe.combohrium.com
Furthermore, nitrofluorene derivatives have been extensively studied in the context of environmental science and toxicology. Many nitro-PAHs are identified as environmental pollutants, and their mutagenic and carcinogenic properties are a subject of ongoing investigation. nih.govnih.goviarc.fr The metabolic activation of these compounds in biological systems often leads to the formation of reactive intermediates that can interact with DNA, leading to genotoxic effects. researchgate.netresearchgate.net The study of structure-activity relationships within this class of compounds is crucial for understanding their biological impact and for risk assessment. nih.gov
Historical Perspective of 2-Chloro-7-nitrofluorene in Chemical Literature
The synthesis of this compound has been documented in chemical literature, with early methods involving the chlorination of 2-nitrofluorene (B1194847). One such method, reported by Courtot and Vignati, involved the reaction of 2-nitrofluorene with chlorine in monochlorobenzene in the presence of iodine as a catalyst. acs.org This reaction yielded the desired product with a melting point of 237°C. acs.org Another approach involves the reduction of this compound to the corresponding amine using reagents like ammonium (B1175870) sulfide. electronicsandbooks.com
Historically, research on this compound and its analogs has been linked to the broader exploration of fluorene chemistry. These investigations were often aimed at synthesizing new derivatives and understanding the influence of different substituents on the chemical and physical properties of the fluorene core. For instance, the reactivity of the methylene (B1212753) bridge at the 9-position of the fluorene ring has been a focal point, as its acidity allows for a variety of chemical modifications. nih.gov
Current Research Landscape and Emerging Academic Interests concerning this compound
Current research interest in this compound appears to be centered on its use as a solvatochromic probe. scielo.br Solvatochromic compounds exhibit changes in their absorption or emission spectra in response to the polarity of the surrounding solvent. This property makes them valuable tools for characterizing solvent properties, such as dipolarity and polarizability. scielo.brcoompo.com Studies have shown that this compound can be a convenient and commercially available alternative to other solvatochromic probes, such as 2-fluoro-7-nitro-9H-fluorene, for determining solvent dipolarity/polarizability. scielo.br
Beyond its application as a solvatochromic probe, this compound serves as a precursor in the synthesis of more complex molecules. For example, it can be a starting material for the synthesis of various fluorene derivatives with potential applications in medicinal chemistry and materials science. The presence of both a chloro and a nitro group provides two distinct reactive sites that can be selectively functionalized to create a diverse range of compounds.
Defined Scope and Identification of Key Research Gaps in this compound Studies
While the utility of this compound as a solvatochromic probe is established, there appear to be several underexplored areas in its research landscape. A significant gap exists in the comprehensive characterization of its biological activities. Although nitrofluorenes, in general, are known for their mutagenic potential, specific and detailed toxicological studies on this compound are not extensively reported in the available literature. nih.govnih.goviarc.fr
Furthermore, while its role as a synthetic intermediate is acknowledged, there is a lack of a broad portfolio of documented applications for the compounds derived from this compound. The potential of this compound as a building block for novel materials with specific optical or electronic properties remains an area ripe for exploration. For instance, its incorporation into polymeric structures or its use in the synthesis of novel dyes and pigments could lead to materials with unique characteristics. A systematic investigation into the structure-property relationships of a library of derivatives synthesized from this compound could uncover new and valuable applications.
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6939-05-5 | coompo.comlgcstandards.com |
| Molecular Formula | C13H8ClNO2 | coompo.comlgcstandards.com |
| Molecular Weight | 245.66 g/mol | coompo.com |
| Physical Description | Powder | coompo.com |
| Solubility | Chloroform, Dichloromethane, DMSO | coompo.com |
| Melting Point | 237-239 °C | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-nitro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFWZNLUJDRROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219498 | |
| Record name | Fluorene, 2-chloro-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-05-5 | |
| Record name | 2-Chloro-7-nitrofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorene, 2-chloro-7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUORENE, 2-CHLORO-7-NITRO- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorene, 2-chloro-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 7 Nitrofluorene
Established Synthetic Routes to 2-Chloro-7-nitrofluorene
The preparation of this compound can be achieved through a couple of primary synthetic methodologies. These routes involve the sequential introduction of the chloro and nitro functionalities onto the fluorene (B118485) core.
Direct Halogenation of Fluorene Precursors and Subsequent Nitration
One common approach involves the initial halogenation of a fluorene precursor, followed by nitration. The direct chlorination of fluorene can be accomplished using a suitable chlorinating agent in the presence of a Lewis acid catalyst. organicchemistrytutor.com This electrophilic aromatic substitution reaction typically yields a mixture of chlorinated fluorene isomers. Subsequent separation and purification are necessary to isolate the desired 2-chlorofluorene (B109886) intermediate.
The purified 2-chlorofluorene is then subjected to nitration. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. organicchemistrytutor.comlibretexts.org The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile, attacking the electron-rich aromatic ring of 2-chlorofluorene. organicchemistrytutor.comlibretexts.org The directing effects of the existing chloro substituent influence the position of the incoming nitro group.
Nitration of Halogenated Fluorene Derivatives
An alternative and often more direct route is the nitration of pre-existing halogenated fluorene derivatives. For instance, the nitration of 2-chlorofluorene directly leads to the formation of this compound. osu.edu This method can be advantageous as it avoids the initial halogenation step if the chlorinated precursor is readily available.
The nitration of 9-bromofluorene (B49992) has also been studied, providing insights into the substitution patterns of halogenated fluorenes. rsc.org While this specific reaction doesn't directly yield this compound, the principles of electrophilic substitution and the directing effects of halogens are transferable. rsc.orgijrar.org
Considerations for Yield Optimization and Reaction Efficiency
Optimizing the yield and efficiency of these synthetic routes is a critical aspect of the process. Several factors can influence the outcome of the reactions:
Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the yield and selectivity of both halogenation and nitration reactions. For instance, controlling the temperature during nitration is crucial to prevent the formation of multiple dinitro isomers and other side products. osu.edu
Catalyst: The choice and concentration of the Lewis acid catalyst in halogenation are vital for achieving efficient substitution. organicchemistrytutor.com
Purity of Starting Materials: The purity of the fluorene or halogenated fluorene starting material is essential to minimize the formation of unwanted byproducts. orgsyn.org
Work-up and Purification: Efficient extraction and purification techniques, such as recrystallization or column chromatography, are necessary to isolate the desired this compound in high purity. osu.eduorgsyn.org
Table 1: Key Reactions in the Synthesis of this compound
| Reaction Step | Reactants | Reagents/Catalysts | Product | Reaction Type |
| Halogenation | Fluorene | Cl₂, Lewis Acid | 2-Chlorofluorene | Electrophilic Aromatic Substitution |
| Nitration | 2-Chlorofluorene | HNO₃, H₂SO₄ | This compound | Electrophilic Aromatic Substitution |
Derivatization Strategies of this compound
The presence of both a chloro and a nitro group on the fluorene scaffold of this compound provides multiple avenues for further chemical modification and the synthesis of a variety of analogues.
Synthesis of Related Halogenated and Nitrated Fluorene Analogues
The synthetic methodologies used for this compound can be adapted to produce a range of other halogenated and nitrated fluorene derivatives. For example, by varying the starting fluorene derivative or the reaction conditions, compounds with different substitution patterns or additional functional groups can be synthesized. The nitration of fluorenone, for instance, can yield 2-nitrofluorenone, 2,7-dinitrofluorenone, or 2,4,7-trinitrofluorenone depending on the conditions. orgsyn.orgresearchgate.net
Functional Group Interconversions on the Fluorene Scaffold
Functional group interconversions are a powerful tool for modifying the this compound molecule. numberanalytics.comsolubilityofthings.com These transformations allow for the conversion of the existing chloro and nitro groups into other functionalities, leading to a diverse array of derivatives.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH₂) using various reducing agents. libretexts.org This opens up a wide range of subsequent reactions, such as diazotization followed by substitution, or acylation to form amides.
Nucleophilic Aromatic Substitution of the Chloro Group: The chlorine atom can potentially be displaced by various nucleophiles, although the reactivity is influenced by the electron-withdrawing nature of the nitro group.
Modifications at the 9-Position: The methylene (B1212753) bridge of the fluorene ring (C9) can also be a site for functionalization, although this is not a direct derivatization of the chloro or nitro groups.
These derivatization strategies allow for the fine-tuning of the molecule's electronic and steric properties, which is crucial for various research applications.
Preparation of Fluorenone Derivatives via Oxidation Pathways
The oxidation of the fluorene backbone to a fluorenone is a key transformation. For substituted fluorenes like this compound, this reaction provides a route to corresponding fluorenone derivatives. A general and efficient method for the oxidation of fluorene compounds involves the use of potassium hydroxide (B78521) in tetrahydrofuran (B95107) (THF) under atmospheric oxygen at room temperature. google.comgoogle.com This method has been successfully applied to a variety of substituted fluorenes, including 2,7-dichlorofluorene (B131596) and 2-nitrofluorene (B1194847), yielding the corresponding fluorenones in high purity and yield (98-99%). google.comgoogle.com The reaction is typically stirred for 1-8 hours, after which the product is isolated by filtration, distillation of the solvent, and washing. google.com
While specific examples for the direct oxidation of this compound using this method are not detailed in the provided search results, the successful application to closely related compounds like 2,7-dichlorofluorene and 2-nitrofluorene strongly suggests its applicability. google.comgoogle.com For instance, the oxidation of 2,7-dichlorofluorene to 2,7-dichloro-9-fluorenone (B3334323) is achieved by reacting it with potassium hydroxide in THF for 2 hours at room temperature. google.com Similarly, 2-nitrofluorene is oxidized to 2-nitro-9-fluorenone (B187283) under similar conditions. google.comgoogle.com Other oxidizing agents, such as sodium dichromate in acetic acid or potassium dichromate in sulfuric acid, have also been employed for the oxidation of nitrated fluorenes to their corresponding fluorenones. rsc.org
Table 1: Oxidation of Substituted Fluorenes to Fluorenones
| Starting Material | Oxidizing Agent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,7-Dichlorofluorene | KOH, THF, Room Temp, Air | 2,7-Dichloro-9-fluorenone | High | google.com |
| 2-Nitrofluorene | KOH, THF, Room Temp, Air | 2-Nitro-9-fluorenone | 98-99% | google.comgoogle.com |
| 2,7-Dinitrofluorene (B108060) | KOH, THF, Room Temp, Air | 2,7-Dinitro-9-fluorenone | 99.1% | google.com |
| Nitrated Fluorenes | Na2Cr2O7/CH3CO2H or K2Cr2O7/H2SO4 | Nitrated Fluorenones | Not Specified | rsc.org |
Fundamental Chemical Reactivity and Degradation Pathways
The reactivity of this compound is influenced by its aromatic structure and the presence of both an electron-withdrawing nitro group and a halogen substituent. This leads to a rich chemistry involving photochemical transformations, oxidative degradation, and nucleophilic substitution reactions.
Photochemical Transformations and Identification of Transient Species
Nitroaromatic compounds, including nitrofluorenes, are known to undergo photochemical reactions. rsc.org The photochemistry of these compounds is often initiated by the absorption of light, leading to the formation of electronically excited states. researchgate.net For many nitroaromatics, the initially formed excited singlet state rapidly undergoes intersystem crossing to a triplet state. rsc.orgresearchgate.net This triplet state is a key intermediate in subsequent photochemical transformations. acs.org
Studies on related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) have shown that the photochemical degradation can follow first-order or second-order kinetics, and in some cases, undergo self-catalysis. science.govresearchgate.net The rate of degradation is significantly influenced by the solvent, with the general trend being CHCl3 > CH2Cl2 > DMF > DMF/H2O > CH3CN > CH3CN/H2O. science.govresearchgate.net The photochemical reactions of nitro-PAHs can be complex, often resulting in a mixture of photoproducts. nih.gov For instance, the photolysis of 2-aminofluorene (B1664046), a related compound, yields 2-nitrosofluorene, 2-nitrofluorene, and 2-amino-9-fluorenone. nih.govwjpmr.com
Transient species, such as triplet states and radicals, are crucial in understanding the mechanisms of these photochemical reactions. researchgate.netacs.org Laser flash photolysis is a key technique used to study these short-lived intermediates. researchgate.netdoi.org For example, in the photolysis of 1-nitropyrene, a triplet state and a pyrenoxy radical have been identified as key transient species. acs.org While direct studies on the transient species of this compound are not available in the provided results, the behavior of similar nitroaromatic compounds suggests that its photochemistry likely proceeds through similar triplet state intermediates. rsc.orgresearchgate.net
Oxidative Degradation Mechanisms in Different Media
The oxidative degradation of nitroaromatic compounds is a significant environmental process. The presence of a nitro group generally makes the aromatic ring more susceptible to oxidative attack. The degradation of related compounds like 2-chloro-4-nitrophenol (B164951) has been studied in microbial electrolysis cells, where it undergoes reduction, dechlorination, and denitrification. eeer.org
The photochemical degradation of nitro-PAHs, which is an oxidative process, is influenced by the solvent medium. science.govresearchgate.net For example, the photodegradation of 2-nitrofluorene has been examined in various solvents, showing different reaction kinetics and rates. science.govresearchgate.net In some cases, the degradation can be self-catalyzed. science.gov The degradation products of these reactions can include hydroxylated derivatives and quinones. acs.orgnih.gov While specific oxidative degradation pathways for this compound are not detailed, the general principles observed for other nitro-PAHs and chlorinated nitroaromatic compounds would likely apply.
Investigations into Nucleophilic Substitution and Other Aromatic Reactions
The presence of a strong electron-withdrawing nitro group on the fluorene ring activates the molecule towards nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, in this case, the chlorine atom. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. libretexts.org
The reactivity in SNAr reactions is highly dependent on the position of the electron-withdrawing group relative to the leaving group. Ortho and para positions provide the most significant activation, as the negative charge of the Meisenheimer complex can be delocalized onto the nitro group. libretexts.orgmasterorganicchemistry.com In this compound, the nitro group is in a position that would be considered "para-like" relative to the chloro substituent through the conjugated system of the fluorene ring, thus facilitating nucleophilic attack.
While specific nucleophilic substitution reactions for this compound are not detailed in the provided search results, the principles of SNAr reactions on activated aryl halides are well-established. libretexts.orgmasterorganicchemistry.com Other aromatic reactions, such as the Friedel-Crafts reaction, which involves electrophilic aromatic substitution, are generally not successful on aromatic rings substituted with strongly electron-withdrawing groups like a nitro group. libretexts.org
Computational and Theoretical Investigations of 2 Chloro 7 Nitrofluorene
Quantum Chemical Calculation Approaches
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-Chloro-7-nitrofluorene at the electronic level. nrel.govrsc.org These calculations allow for the precise modeling of the molecule's structure and behavior.
Electronic Structure Analysis, including HOMO-LUMO Energy Profiling
The electronic structure of a molecule is fundamental to its chemical reactivity and spectroscopic properties. For compounds like this compound, understanding the distribution of electrons and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial.
DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-31G*, are used to determine these properties. nih.govresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. ijcce.ac.ir A smaller gap suggests that the molecule is more reactive and can be more easily excited.
In this compound, the presence of the electron-withdrawing nitro group (-NO₂) and the electronegative chlorine atom significantly influences the electronic distribution across the fluorene (B118485) backbone. This leads to a charge transfer character within the molecule, which can be quantified through analysis of the HOMO and LUMO electron density distributions. nih.gov Typically, for nitroaromatic compounds, the HOMO is localized on the aromatic ring system, while the LUMO is concentrated on the nitro group. rsc.org This separation of frontier orbitals is a hallmark of donor-acceptor systems.
Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be calculated from the HOMO and LUMO energies. ijcce.ac.irekb.eg These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These parameters are invaluable for predicting how this compound will interact with other chemical species.
| Parameter | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
| Electronegativity (χ) | 5.0 eV |
| Chemical Hardness (η) | 2.5 eV |
Mechanistic Elucidation of Atmospheric Degradation Processes
Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are of significant environmental concern, and understanding their atmospheric fate is critical. Theoretical studies provide a powerful tool for elucidating the complex reaction mechanisms involved in their degradation. rsc.org The atmospheric degradation of compounds like this compound is primarily initiated by reactions with highly reactive species such as the hydroxyl (•OH) radical, the nitrate (B79036) (NO₃) radical, and ozone (O₃). researchgate.netresearchgate.netmdpi.com
Quantum chemical calculations can be used to map the potential energy surfaces of these reactions, identifying the transition states and intermediate species. rsc.org This allows for the determination of reaction pathways and the calculation of rate constants, which are essential for predicting the atmospheric lifetime of the compound. For nitroaromatic compounds, degradation can proceed via several pathways, including hydrogen abstraction from the aromatic ring or addition of the radical to the ring. researchgate.net The presence of the chloro and nitro substituents will influence the preferred sites of attack.
Computational studies on similar molecules have shown that the main atmospheric degradation processes for ketones involve photolysis and reaction with OH radicals. mdpi.com The reaction with OH radicals is often the most significant degradation pathway in the troposphere. researchgate.net Theoretical investigations can help determine the branching ratios of the different degradation pathways, providing a comprehensive picture of the atmospheric chemistry of this compound. mdpi.com
Characterization of Excited-State Structural and Electronic Relaxations
The interaction of this compound with light can lead to a variety of photophysical and photochemical processes. Computational methods, particularly time-dependent DFT (TD-DFT), are employed to study the excited states of the molecule and the pathways for relaxation back to the ground state. rsc.org
Upon absorption of a photon, the molecule is promoted to an electronically excited state. From here, it can relax through several mechanisms, including fluorescence (emission of light), internal conversion (non-radiative decay to a lower electronic state of the same spin multiplicity), and intersystem crossing (a non-radiative transition to a state of different spin multiplicity, typically from a singlet to a triplet state). researchgate.net
For nitroaromatic compounds, intersystem crossing is often a very efficient process due to strong spin-orbit coupling. researchgate.net Theoretical studies on 2-nitrofluorene (B1194847) have shown that upon excitation, the molecule can decay to triplet excited states via rapid intersystem crossing or return to the ground state through an ultrafast internal conversion process. rsc.org The presence of the chlorine atom in this compound may influence the rates of these processes.
Computational studies can also characterize the structural changes that occur in the excited state. For instance, the twisting of the nitro group relative to the fluorene ring can be a critical structural variation in the photochemistry of these compounds. rsc.org Understanding these excited-state dynamics is crucial for assessing the photostability and potential phototoxicity of this compound.
Molecular Modeling and Simulation Techniques
Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques allow for the investigation of the behavior of this compound in more complex environments.
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that correlate the structural or property descriptors of a set of chemicals with their biological activity or toxicity. nih.gov These models are widely used in toxicology and drug discovery to predict the properties of new or untested chemicals.
For nitroaromatic compounds, numerous QSAR/QSTR studies have been conducted to predict their toxicity. researchgate.netmdpi.com These studies have identified a range of molecular descriptors that are important for toxicity, including those related to hydrophobicity (like the octanol-water partition coefficient, logP), electronic properties (such as HOMO and LUMO energies), and molecular size and shape. nih.gov
A QSAR/QSTR model for predicting the toxicity of this compound would involve calculating a variety of molecular descriptors for this compound and a series of related nitroaromatic compounds with known toxicities. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the toxicity of this compound. nih.gov The predictive power of these models is heavily dependent on the quality and diversity of the data used to build them. mdpi.com
| Descriptor Type | Examples | Relevance to Toxicity |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, interaction with biological targets |
| Hydrophobicity | logP | Bioaccumulation, membrane permeability |
| Topological | Molecular Connectivity Indices | Molecular size and branching |
| Geometrical | Van der Waals Surface Area | Steric interactions with biological receptors |
Molecular Dynamics Simulations for Environmental and Biological Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govmdpi.com These simulations can provide detailed insights into the interactions of this compound with its surrounding environment, such as in a solvent or interacting with a biological macromolecule like DNA or a protein. dovepress.com
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the dynamic behavior of the system. nih.gov This can reveal how the compound orients itself in a binding site, the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions), and the conformational changes that may occur upon binding. nih.gov
For example, MD simulations could be used to study the interaction of this compound with DNA, to understand the mechanism of its potential mutagenicity. Simulations could also be used to investigate its partitioning between different environmental compartments, such as water and organic matter, by calculating the free energy of transfer. The insights gained from MD simulations are crucial for understanding the environmental fate and biological activity of this compound at a molecular level.
Theoretical Studies on Solvation Dynamics and Solvent Effects
Theoretical examinations of this compound and related nitrofluorene compounds have shed light on their solvation dynamics and the influence of solvent polarity. Solvation plays a critical role in the behavior of push-pull substituted fluorenes, which are considered for use as dynamic solvation probes. nih.govsci-hub.st Simulations predict that their fluorescence bands exhibit weak spectral oscillations on a sub-picosecond timescale, reflecting the local far-infrared spectrum of their environment. nih.govsci-hub.st
Studies on similar molecules like 2-amino-7-nitrofluorene (B16417) (ANF) demonstrate that solute-solvent interactions can be effectively studied using techniques like synchronous fluorescence spectroscopy. mdpi.comresearchgate.net The intensity of fluorescence is observed to decrease as the dielectric constant and dipole moment of the solvent increase, which is attributed to a significant change in the dipole moment of the molecule upon excitation. mdpi.com For instance, the dipole moment of ANF changes from 7 D in the ground state to 32 D in the excited state. mdpi.com
The choice of solvent significantly impacts the excited-state behavior of these compounds. For example, the solvent-dependent excited-state behavior of 2-diethylamino-7-nitrofluorene has been explored using femtosecond transient absorption spectroscopy combined with density functional theory (DFT) calculations. nih.gov These studies reveal that the solvent not only affects fluorescence lifetimes but also shapes the potential energy landscape, thereby dictating the available excited-state pathways. nih.gov A prominent excited-state absorption band for nitrofluorenes around 430 nm serves as a useful tool for monitoring polar solvation. nih.govsci-hub.st
Application of Advanced Theoretical Chemistry Methods
Advanced theoretical chemistry methods have been instrumental in elucidating the electronic structure, energy profiles, and spectroscopic properties of this compound and its analogs.
DFT and Higher-Level Computational Chemistry for Energy Profiles
Density Functional Theory (DFT) and other high-level computational methods are powerful tools for investigating the molecular structures, dynamics, and properties of chemical compounds. openaccessjournals.com These methods are used to solve the Schrödinger equation, providing approximations and numerical solutions that help understand complex chemical systems. openaccessjournals.com DFT, in particular, offers a balance between accuracy and computational efficiency, making it suitable for studying larger systems. openaccessjournals.comnih.gov
In the context of fluorene derivatives, computational studies have been conducted to determine their thermodynamic properties. For instance, a comprehensive experimental and computational study on 2-aminofluorene (B1664046) and 2-nitrofluorene utilized G3 and G4 level theories to calculate their enthalpies of formation, which were then compared with experimental values. researchgate.net For 2-diethylamino-7-nitrofluorene, computational investigations have identified several excited-state minima, all possessing significant intramolecular charge transfer character. nih.gov These studies also assess potential non-radiative decay pathways. nih.gov
Prediction of Spectroscopic Properties and Spectral Assignments
Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules. scielo.org.mx Theoretical calculations help in assigning spectral features observed in experimental data. For nitrofluorene derivatives, quantum chemical calculations have been employed to discuss structural and electronic relaxation pathways. nih.govsci-hub.st
The application of linear solvation energy relationships (LSERs) helps in interpreting the effects of solvent polarity and hydrogen bonding on electronic absorption and fluorescence spectra. researchgate.net For example, in a study of a related compound, multiple linear regression analysis indicated that the hydrogen bond donation properties of the solvent are important in determining the position of the absorption maximum, while the classical polarity of the medium is the dominant factor for the emission maximum and Stokes' shift. researchgate.net
Environmental Behavior and Fate of 2 Chloro 7 Nitrofluorene
Occurrence and Distribution in Environmental Matrices
Detection in Air Particulates, Water, and Soil Samples
There is a notable lack of direct observational data documenting the presence of 2-Chloro-7-nitrofluorene in ambient environmental samples. Searches of environmental databases and scientific literature did not yield studies that have specifically measured its concentrations in air, water, or soil.
However, related compounds offer some context. For instance, 2-nitrofluorene (B1194847), the parent compound lacking the chloro-substituent, has been identified as a predominant nitrated polycyclic aromatic hydrocarbon (NPAH) in surface water and sediments. europa.eupku.edu.cn NPAHs, as a class, are frequently detected in the air and soil, entering the aquatic environment through atmospheric precipitation or industrial wastewater discharge. psu.edu The methods for detecting these compounds often involve high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). psu.eduroyalholloway.ac.uk For example, 2-fluoro-7-nitrofluorene (B161431) has been used as an internal standard in the analysis of NPAHs in air particulates, indicating that analytical methods for similar halogenated nitrofluorenes exist. royalholloway.ac.uk
Source Apportionment and Formation Mechanisms in the Environment
Available information strongly suggests that this compound is not a typical byproduct of environmental processes but is rather of synthetic origin. Historical chemical literature describes its synthesis through the direct chlorination of fluorene (B118485), which yields 2-chlorofluorene (B109886) and 2,7-dichlorofluorene (B131596). Subsequent nitration of this mixture with nitric acid in glacial acetic acid produces this compound. industrialchemicals.gov.au
This synthetic pathway points to industrial or laboratory settings as the primary sources of this compound. One report, potentially involving a related substance, indicated its use in the manufacturing of photographic film and paper. regulations.gov
In contrast, other nitro-PAHs and chlorinated PAHs can form in the environment. Nitro-PAHs can be emitted directly from combustion sources or formed secondarily in the atmosphere through the gas-phase reactions of parent PAHs with nitrogen oxides. researchgate.net Chlorinated PAHs can be generated during combustion processes involving chlorine or through photochemical reactions of PAHs in chlorine-containing media. rcaforum.org.nz However, no studies have specifically documented these formation pathways for this compound in the environment.
Atmospheric Transformation Processes
Radical-Initiated Oxidation Pathways (e.g., Cl and NO3 radicals)
Specific research on the atmospheric transformation of this compound is not available. For the broader class of PAHs, atmospheric transformation is known to occur via reactions with photochemically generated oxidants. During the day, hydroxyl (OH) radicals are the primary initiators of degradation, while at night, nitrate (B79036) (NO3) radicals play a more significant role. researchgate.net These radical-initiated reactions lead to the formation of a variety of transformation products.
Formation and Identification of Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbon Byproducts
There are no studies that identify the specific byproducts of the atmospheric transformation of this compound. Generally, the oxidation of PAHs can lead to the formation of oxygenated PAHs (oxy-PAHs), such as quinones, and further nitration can produce additional nitro-PAH derivatives. researchgate.net For example, the reaction of anthracene (B1667546) with NO3 radicals can form hydroxy-nitro-PAH derivatives. Given its structure, it is plausible that atmospheric reactions of this compound could lead to further oxygenated and nitrated products, but this has not been experimentally verified.
Transport and Partitioning in Aquatic and Terrestrial Systems
Direct studies on the transport and partitioning of this compound are limited. However, its likely physicochemical properties allow for inferences about its environmental mobility. A report on a related chemical entity described it as having very low water solubility and a high n-octanol/water partition coefficient (log Kow). regulations.gov These characteristics suggest that this compound is hydrophobic and will not readily dissolve in water.
In aquatic systems, it would be expected to partition from the water column to suspended solids and bed sediments. In terrestrial environments, its low water solubility and high affinity for organic matter indicate that it would bind strongly to soil particles, limiting its mobility and leaching into groundwater. regulations.gov If disposed of in landfills, it is anticipated to be released slowly as the matrix it is contained in (e.g., photographic film) degrades, after which it would become associated with the organic fraction of the soil. regulations.gov The partitioning behavior of related compounds like 2,7-dinitrofluorene (B108060) and nitrofluorene, which are found primarily in soil and sediment, supports this assessment. The compound is also expected to be persistent in the environment, with slow degradation. regulations.gov
Persistence and Bioavailability Considerations of Halogenated Nitrofluorenes
Persistent organic pollutants (POPs) are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes. who.int Halogenated nitrofluorenes, a class to which this compound belongs, are noted for their environmental persistence. The inclusion of a nitro group may, however, impact their bioavailability. Some research suggests that nitro groups can reduce the bioavailability of polycyclic aromatic hydrocarbons (PAHs) compared to their non-polar parent compounds.
The process of environmental aging is a critical factor affecting the bioavailability of such contaminants. researchgate.net Over time, as these compounds reside in soil and sediment, they become more strongly bound (sequestered) to the organic matter and mineral fractions. This aging process has been observed to significantly decrease the bioaccessibility and bioavailability of nitrated PAHs. researchgate.net For instance, studies on other nitrated PAHs have shown that changes in bioavailability are most pronounced within the first 120 days of aging. researchgate.net
Sorption to Particulate Matter and Sediment
The fate and transport of compounds like this compound in aquatic environments are heavily influenced by their tendency to attach to solid particles. Sorption to particulate matter and sediment is a key process that controls the concentration of such chemicals in the water column and their potential to be transported. epa.gov
Biotransformation and Biodegradation in Environmental Systems
Despite their general persistence, many complex organic molecules can be broken down or transformed by microorganisms. This biodegradation is a crucial element in the natural attenuation of contaminants in the environment.
Microbial Degradation Pathways of Fluorene and its Derivatives
Fluorene, the parent structure of this compound, is a useful model for biodegradation studies due to its structural relationship to other pollutants. ethz.ch Microorganisms have evolved several distinct pathways to break down the fluorene molecule.
Two primary initial points of attack have been identified in bacteria:
Monooxygenation at the C-9 position: This pathway, observed in various Pseudomonas species, begins with the oxidation of the C-9 carbon to form 9-fluorenol, which is then further oxidized to 9-fluorenone. nih.govnih.gov Subsequent enzymatic action cleaves the five-membered ring, leading to the formation of compounds like phthalic acid, which can then enter central metabolic pathways. nih.gov
Dioxygenation at the aromatic rings: An alternative strategy employed by bacteria such as Arthrobacter sp. involves an initial attack on one of the aromatic rings (at the C-1,2 or C-3,4 positions). ethz.ch This leads to the formation of cis-dihydrodiols, which are then processed through ring-cleavage enzymes to break down the aromatic structure. ethz.ch
These degradation pathways are summarized in the table below.
| Degradation Pathway | Initial Enzyme Action | Key Intermediates | Final Products (Examples) |
| C-9 Monooxygenation | Monooxygenase | 9-fluorenol, 9-fluorenone, 8-hydroxy-3,4-benzocoumarin | Phthalic acid, Protocatechuic acid |
| Angular Dioxygenation | Dioxygenase | (+)-1,1a-dihydroxy-1-hydro-9-fluorenone | Phthalic acid |
| Lateral Dioxygenation | Dioxygenase | cis-1,2-dihydroxy-1,2-dihydrofluorene, cis-3,4-dihydroxy-3,4-dihydrofluorene | 3-isochromanone, 3,4-dihydrocoumarin |
This table provides a simplified overview of complex biochemical pathways.
Role of Fungi and Bacteria in Metabolizing Nitrofluorenes
The presence of a nitro group, as in 2-nitrofluorene, introduces additional complexity to the degradation process. Both bacteria and fungi play a role in the metabolism of nitro-PAHs. researchgate.netpdf4pro.com Fungi, in particular, have demonstrated significant capabilities in transforming these compounds.
The white-rot fungus Cunninghamella elegans has been shown to effectively metabolize 2-nitrofluorene. tandfonline.comnih.gov In laboratory studies, this fungus transformed approximately 81% of the initial compound over 144 hours. tandfonline.comnih.gov The primary metabolic reactions involved hydroxylation at various positions on the fluorene structure.
Metabolites of 2-Nitrofluorene Produced by Cunninghamella elegans
| Metabolite Name | Percentage of Total Metabolism |
|---|---|
| 2-nitro-9-fluorenol | ~62% |
| 2-nitro-9-fluorenone (B187283) | Not specified |
| 6-hydroxy-2-nitrofluorene | Not specified |
| Sulfate conjugate of 7-hydroxy-2-nitro-9-fluorenone | Not specified |
| Sulfate conjugate of 7-hydroxy-2-nitrofluorene | Not specified |
Data sourced from studies on the metabolism of 2-nitrofluorene by C. elegans. tandfonline.comnih.gov
A variety of bacterial species are also known to degrade the basic fluorene structure, suggesting a potential role in the initial breakdown of its derivatives.
Examples of Fluorene-Degrading Bacteria
| Bacterial Genus | Specific Strain(s) |
|---|---|
| Pseudomonas | F274, SMT-1, NCIB 9816/11, F297 |
| Sphingomonas | LB126 |
| Arthrobacter | F101 |
| Brevibacterium | DPO1361 |
| Staphylococcus | DBF63 |
This table lists some of the bacterial strains reported to metabolize fluorene. ethz.chnih.govnih.govresearchgate.net
Biochemical Interactions and Mechanistic Studies of 2 Chloro 7 Nitrofluorene in Vitro and Non Human Systems
Assessment of Genotoxic Potential in Model Systems
In Vitro Mutagenicity Assays with Bacterial Tester Strains (e.g., Ames Test)
The mutagenic potential of 2-Chloro-7-nitrofluorene and its parent compound, 2-nitrofluorene (B1194847) (2-NF), has been extensively evaluated using bacterial reverse mutation assays, commonly known as the Ames test. This test utilizes various strains of Salmonella typhimurium and Escherichia coli that are engineered to detect different types of mutations.
In studies using Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens, 2-nitrofluorene consistently demonstrates mutagenic activity. The mutagenicity of 2-NF is significantly enhanced in strains that overexpress O-acetyltransferase, such as TA98AT+, suggesting that nitroreduction followed by O-acetylation is a key metabolic activation pathway leading to its mutagenic effects in these bacterial systems. nih.gov This observation has been supported by multiple studies. nih.gov
The importance of metabolic activation is a recurring theme. While some nitroarenes can be directly mutagenic, the mutagenicity of many, including 2-nitrofluorene, is often dependent on or enhanced by the presence of a metabolic activation system, typically a rat liver S9 fraction. This system contains enzymes, such as cytochrome P450s, that can metabolize the compound into reactive intermediates capable of interacting with DNA.
Further studies with Escherichia coli strains containing a lacZ allele that reverts by a -2 frameshift mutation have also shown the mutagenicity of 2-nitrofluorene. nih.gov The sensitivity of these assays can be increased by using strains with increased permeability (lipopolysaccharide-defective mutations) and those expressing high levels of N- and O-acetyltransferase activity. nih.gov
The selection of appropriate bacterial tester strains is crucial for accurately assessing mutagenic potential. Standard Ames test protocols often employ a panel of strains, including S. typhimurium TA98, TA100, TA1535, and TA1537, as well as E. coli WP2uvrA, to detect a broad range of mutational events. regulations.govnih.gov
Table 1: Bacterial Strains Used in Mutagenicity Testing of Nitrofluorenes
| Strain | Organism | Mutation Type Detected | Relevance to 2-Nitrofluorene Testing |
| TA98 | Salmonella typhimurium | Frameshift | High sensitivity to 2-nitrofluorene, especially with metabolic activation. |
| TA100 | Salmonella typhimurium | Base-pair substitution | Commonly used in panel testing to detect a broader range of mutagens. |
| TA98AT+ | Salmonella typhimurium | Frameshift | Overexpresses O-acetyltransferase, enhancing the mutagenic response to 2-nitrofluorene. nih.gov |
| WP2uvrA | Escherichia coli | Base-pair substitution | Part of the standard battery of tester strains for comprehensive mutagenicity assessment. |
| lacZ allele strains | Escherichia coli | -2 Frameshift | Effective for detecting frameshift mutagenesis induced by 2-nitrofluorene. nih.gov |
Investigations into the Molecular Mechanisms of DNA Adduct Formation
The genotoxicity of this compound and related compounds is largely attributed to their ability to form covalent adducts with DNA. This process is considered a critical initial step in chemical carcinogenesis.
The metabolism of 2-nitrofluorene can proceed through two main pathways: nitro-reduction and oxidation. The nitro-reductive pathway is considered the major activation route leading to the formation of DNA-binding metabolites. nih.gov This pathway results in the formation of 2-aminofluorene (B1664046) and 2-acetylaminofluorene, both of which are known carcinogens. ki.se
Following metabolic activation, reactive intermediates can bind to DNA, forming adducts. Several DNA adducts have been identified following exposure to 2-nitrofluorene. The major adduct detected in the liver of rats after oral administration is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.govnih.gov Another adduct, C3-(deoxyguanosine-N2-yl)-2-acetylaminofluorene, has also been identified. ki.se
The levels of these DNA adducts in different organs have been shown to correlate with the location of tumors induced by 2-nitrofluorene, providing strong evidence for their role in the carcinogenic process. nih.govki.se
The formation of these adducts can lead to mutations if they are not properly repaired before DNA replication occurs. ki.se The specific types of mutations induced can depend on the structure of the adduct and the DNA repair mechanisms of the cell.
Enzyme-Mediated Biotransformation Pathways in Vitro
Role of Cytochrome P450 Enzymes (e.g., CYP1A1) in Metabolic Activation in Non-Human Systems
Cytochrome P450 (CYP) enzymes play a crucial role in the metabolic activation of many xenobiotics, including nitroaromatic hydrocarbons like 2-nitrofluorene. These enzymes, particularly members of the CYP1A family, can convert these compounds into more reactive metabolites that can then interact with cellular macromolecules like DNA.
CYP1A1 is known to be involved in the metabolism of polycyclic aromatic hydrocarbons and is inducible by these same compounds. researchgate.netnih.gov Studies have shown that CYP1A1 can metabolize 2-nitrofluorene through processes like epoxidation. researchgate.netnih.gov This can lead to the formation of metabolites such as 6,7-epoxide-2-nitrofluorene and 7,8-epoxide-2-nitrofluorene. researchgate.netnih.gov These epoxides are unstable and can react with water to form other metabolites, such as 7-hydroxy-2-nitrofluorene. nih.gov
The induction of CYP enzymes can significantly impact the metabolism and mutagenicity of these compounds. For example, treatment of rats with β-naphthoflavone, a known inducer of CYP1A enzymes, markedly increased the formation of a highly mutagenic hydroxylated nitrofluorene metabolite. nih.gov
Nitroreductase Activity and Identification of Metabolites
Nitroreductases are a class of enzymes that catalyze the reduction of nitro groups on aromatic and heterocyclic compounds. nih.govrsc.org This enzymatic activity is a critical step in the metabolic activation of nitroarenes like this compound.
The reduction of the nitro group is a stepwise process that can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The hydroxylamino intermediate is a highly reactive electrophile that is believed to be a key ultimate mutagenic and carcinogenic metabolite.
In animal models, the metabolism of 2-nitrofluorene leads to a variety of metabolites excreted in urine and feces. These include hydroxylated nitrofluorenes and hydroxylated acetylaminofluorenes. nih.gov The presence of acetylaminofluorene metabolites indicates that 2-nitrofluorene can enter the metabolic pathway of the well-established carcinogen 2-acetylaminofluorene. nih.gov
A novel metabolic pathway has also been identified, leading to the formation of 2-formylaminofluorene. nih.gov This is thought to occur through the N-formylation of the nitroreduction product, 2-aminofluorene, by liver formamidase. nih.gov
The specific metabolites formed can vary depending on the tissue and the specific enzymes present. For example, in isolated perfused rat lung, 2-nitrofluorene was primarily metabolized to hydroxylated 2-nitrofluorenes, with 9-hydroxy-2-nitrofluorene being a major product. nih.gov In the liver, these hydroxylated metabolites can be further conjugated with glucuronic acid for excretion. nih.gov
Characterization of Reactive Intermediates Formed During Biotransformation
The biotransformation of this compound is anticipated to proceed through metabolic pathways similar to those established for other nitroaromatic hydrocarbons, such as 2-nitrofluorene (2-NF). The metabolic activation of these compounds is a critical step in forming reactive intermediates that can exert biological effects. The primary mechanism involves the reduction of the nitro group, a process catalyzed by various nitroreductases, including the cytochrome P450 (CYP450) enzyme system. nih.govnih.govyoutube.com
Studies on the closely related 2-NF have shown that its activation to reactive intermediates is catalyzed by the hepatic microsomal fraction in an NADPH-dependent manner. nih.gov This process is inhibited by SKF 525A, a known inhibitor of cytochrome P450, strongly suggesting that CYP450 enzymes are responsible for generating these reactive species. nih.gov The metabolic pathway likely involves a stepwise reduction of the nitro group to form nitrosofluorene and subsequently N-hydroxy-aminofluorene. This N-hydroxy metabolite is a proximate carcinogen and can be further activated to a highly reactive nitrenium ion, which is considered the ultimate electrophilic intermediate responsible for covalent binding to cellular macromolecules. nih.gov
For this compound, this pathway can be summarized as:
Nitroreduction: The -NO₂ group is reduced to a nitroso (-NO) group.
Further Reduction: The nitroso group is reduced to a hydroxylamino (-NHOH) group, forming N-hydroxy-2-chloro-7-aminofluorene.
Formation of Nitrenium Ion: This hydroxylamino intermediate can undergo protonation and loss of water to form a highly electrophilic nitrenium ion, which can readily react with nucleophilic sites on proteins and nucleic acids.
Additionally, ring oxidation, catalyzed by CYP450 monooxygenases, represents another potential biotransformation pathway. nih.govnih.gov However, the reduction of the nitro group is widely considered the principal bioactivation pathway for the genotoxicity of nitroarenes. nih.gov
Molecular Interactions with Non-Human Cellular Components and Macromolecules
The reactive intermediates generated during the biotransformation of this compound are capable of covalently binding to cellular macromolecules, including proteins. In vitro and in vivo studies on 2-nitrofluorene have demonstrated that its metabolites bind covalently to DNA, RNA, and protein. nih.gov This binding was observed to be catalyzed by hepatic microsomes and was dependent on NADPH, consistent with the involvement of the CYP450 system. nih.gov
The electrophilic nitrenium ion, formed from the N-hydroxy-aminofluorene metabolite, is the primary species responsible for this covalent adduction. It can attack nucleophilic amino acid residues in proteins, such as cysteine and methionine, leading to altered protein structure and function.
Furthermore, fluorene (B118485) derivatives have been identified as inhibitors of specific enzymes. For example, certain novel fluorene derivatives have been shown to act as inhibitors of pyruvate dehydrogenase kinase (PDHK), an enzyme involved in glucose metabolism. nih.gov Other halogenated fluorene derivatives have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. nih.gov While direct enzyme inhibition studies for this compound are not extensively documented, the reactivity of its core structure suggests a potential for interaction with various enzymatic active sites.
Interactive Table: Enzyme Inhibition by Selected Fluorene Derivatives
| Derivative | Target Enzyme | Inhibition Mechanism | Reference |
| Novel Fluorene Derivatives | Pyruvate Dehydrogenase Kinase (PDHK) | Allosteric site binding | nih.gov |
| 2,7-Dichloro-4-(2-substituted-amino acetyl)fluorenes | Dihydrofolate Reductase (DHFR) | Active site binding | nih.gov |
| Dendrogibsol | α-Glucosidase | Noncompetitive inhibition | mdpi.com |
Beyond the formation of covalent adducts, the unique photophysical properties of the fluorene scaffold, particularly when substituted with electron-donating and electron-withdrawing groups, allow for non-covalent interactions with nucleic acids. The fluorene ring system possesses a well-delocalized π-system, which imparts strong fluorescence. nih.govelsevierpure.com The presence of a nitro group (electron-withdrawing) and the chloro group can create an intramolecular charge transfer (ICT) character in the excited state.
This ICT property makes molecules like this compound sensitive to their microenvironment. Their fluorescence emission spectra (e.g., intensity and wavelength) can change depending on the polarity and viscosity of the surrounding medium. This solvatochromism allows them to function as fluorescent probes. mdpi.com When introduced into a system with polynucleotides, these molecules can intercalate between base pairs or bind to the grooves of DNA and RNA. nih.govmdpi.com Changes in their fluorescence can then be used to report on the local environment within the nucleic acid structure, providing information on conformational changes, binding events, or the accessibility of specific regions. nih.gov Fluorene-based probes are valued for their high fluorescence quantum yield and photostability, making them useful tools in molecular biology. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Effects
The biological activity of this compound is profoundly influenced by its chloro and nitro substituents.
Halogen Substituent: The chlorine atom at the 2-position influences the molecule's electronic properties, lipophilicity, and metabolic fate. Halogenation can alter the sites of metabolic attack by cytochrome P450 enzymes, potentially shifting the balance between detoxification pathways (e.g., ring hydroxylation) and activation pathways (nitroreduction). nih.gov The presence of chlorine, an electron-withdrawing group, can affect the redox potential of the molecule, which may influence the rate and efficiency of nitroreduction. In some cases, halogenation has been shown to enhance the antimicrobial and cytotoxic activity of fluorene derivatives. researchgate.net
The combination of both substituents creates a molecule with a high potential for metabolic activation and subsequent interaction with cellular targets, contributing to its observed biochemical and genotoxic activities.
Comparing this compound to other fluorene derivatives reveals important structure-activity relationships.
Unsubstituted Fluorene: Unsubstituted fluorene is relatively inert and lacks the significant mutagenic or genotoxic properties associated with its nitrated derivatives. Its biological activity is minimal without activating functional groups.
Methylated Fluorenes: Studies on methylated fluorenes, such as 9-methylfluorene and 1,9-dimethylfluorene, have shown them to be mutagenic only after metabolic activation. nih.gov However, other methylated fluorenes were found to be inactive in hepatocyte/DNA repair tests. This contrasts with nitro-substituted fluorenes, some of which are potent direct-acting mutagens in certain test systems because bacterial nitroreductases can readily activate them. nih.govnih.gov
Other Substituted Fluorenes: The type and position of substituents dramatically alter the properties of the fluorene core. For instance, substituting with electron-donating groups (like amino groups) and electron-withdrawing groups (like nitro groups) at the 2 and 7 positions creates a "push-pull" system that enhances intramolecular charge transfer and significantly alters photophysical properties. researchgate.net Comparative studies of various fluorene and carbazole derivatives show that modifications to the core nucleus and substituents have a pronounced effect on their optical, thermal, and electrochemical properties. rsc.org The genotoxicity is highly dependent on the specific substituent, with the nitro group being a particularly potent activating feature. nih.gov
Interactive Table: Comparative Properties of Substituted Fluorene Derivatives
| Compound | Key Substituent(s) | Primary Biological/Chemical Property of Note | Genotoxicity Profile | Reference |
| Fluorene | None (unsubstituted) | Relatively inert aromatic hydrocarbon | Generally considered non-genotoxic | |
| 2-Nitrofluorene | 2-Nitro | Metabolic activation via nitroreduction leads to DNA adducts | Genotoxic and mutagenic after activation; classified as IARC Group 2B | nih.govacs.org |
| 9-Methylfluorene | 9-Methyl | Can be metabolically activated to mutagenic species | Mutagenic in S. typhimurium with metabolic activation | nih.gov |
| This compound | 2-Chloro, 7-Nitro | Combined influence of halogen and nitro groups on electronic properties and metabolism | Expected to be genotoxic via nitroreduction pathway | |
| 2,7-Dichlorofluorene (B131596) derivatives | 2,7-Dichloro | Investigated for enzyme inhibition (e.g., DHFR) and antimicrobial activity | Varies with other substituents | nih.gov |
Advanced Analytical Methodologies for 2 Chloro 7 Nitrofluorene
Chromatographic Separation Techniques
Chromatographic methods are essential for separating 2-Chloro-7-nitrofluorene from complex matrices, enabling its precise quantification and isolation for further characterization.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Chemiluminescence Detection)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds. For this compound, a reversed-phase HPLC method would typically be employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water). This setup allows for the separation of the compound based on its hydrophobicity.
While standard UV-Vis detectors are commonly used, coupling HPLC with a chemiluminescence detector offers significantly enhanced sensitivity and selectivity. Chemiluminescence detection is not reliant on the analyte's inherent spectroscopic properties but on its ability to participate in a light-producing chemical reaction. shimadzu.com For nitroaromatic compounds, this can be achieved through post-column reduction to their corresponding amino derivatives, which can then react with a chemiluminescent reagent like luminol in the presence of an oxidant. shimadzu.com This process generates an excited-state product that emits light upon relaxation, and the intensity of this light is proportional to the analyte concentration. This technique allows for detection at ultra-high sensitivities, often in the femtomole (10⁻¹⁵ mol) range. shimadzu.com
Another approach involves the on-line UV irradiation of aromatic compounds post-separation, which can generate hydrogen peroxide. This peroxide can then be detected via a peroxyoxalate chemiluminescence (PO-CL) system, a method that has shown detection limits in the picomole range for compounds like nitrobenzene. nih.gov The high sensitivity of chemiluminescence makes it particularly valuable for trace-level analysis in environmental or biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. researchgate.net Following separation, the molecules enter the mass spectrometer.
Qualitative Analysis: For qualitative identification, the mass spectrometer plays a crucial role. As the separated this compound molecules elute from the GC column, they are ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. libretexts.org The molecular ion peak would confirm the compound's molecular weight, while the specific fragmentation pattern provides definitive structural information that can be compared against spectral libraries for positive identification. libretexts.orglibretexts.org For example, the GC-MS analysis of the related compound 2-nitrofluorene (B1194847) shows a prominent molecular ion peak and characteristic fragmentation. nih.gov
Quantitative Analysis: For quantitative analysis, the GC-MS system can be operated in selected ion monitoring (SIM) mode. Instead of scanning the entire mass range, the detector is set to monitor only a few specific, characteristic ions of this compound. researchgate.net This approach dramatically increases sensitivity and reduces background noise, allowing for accurate quantification even at very low concentrations. researchgate.net By creating a calibration curve using standards of known concentration, the amount of this compound in an unknown sample can be precisely determined. libretexts.org EPA Method 8091, for instance, outlines GC conditions for detecting nitroaromatics at parts-per-billion (ppb) concentrations. epa.gov
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for probing the electronic and structural properties of this compound. They provide detailed information on its interaction with light, the arrangement of its atoms, and the nature of its chemical bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Solvatochromic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. This compound exhibits significant solvatochromism, meaning its absorption spectrum is sensitive to the polarity of the solvent in which it is dissolved. This property makes it a useful probe for determining solvent properties. researchgate.net
Studies have shown that this compound can be conveniently used to calculate solvent dipolarity/polarizability (SDP). researchgate.net The position of the maximum absorption wavelength (λmax) shifts depending on the solvent environment. This shift arises from differential stabilization of the ground and excited states of the molecule by the solvent. In a comprehensive study involving 56 solvents, the λmax for this compound was observed to vary significantly, demonstrating its utility as a solvatochromic probe. researchgate.net This behavior is characteristic of molecules with a significant change in dipole moment upon electronic excitation, a feature of push-pull systems like substituted nitrofluorenes. rsc.org
Table 1: Maximum Absorption Wavelength (λmax) of this compound in Various Solvents researchgate.net
| Solvent | λmax (nm) |
|---|---|
| n-Hexane | 346.8 |
| Cyclohexane | 347.8 |
| Carbon tetrachloride | 354.0 |
| Toluene | 354.2 |
| Benzene | 355.8 |
| Diethyl ether | 349.4 |
| Acetone | 356.6 |
| Ethanol | 356.2 |
| Methanol | 354.4 |
| Acetonitrile | 355.0 |
| Dimethyl sulfoxide (DMSO) | 364.4 |
| Water | 362.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular skeleton, including atom connectivity and stereochemistry. uobasrah.edu.iq
For this compound, a complete assignment of all proton and carbon signals is achievable through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The aromatic protons would resonate in the downfield region (typically 7.0-8.5 ppm), with their precise chemical shifts and splitting patterns (multiplicity) determined by the electronic effects of the chloro and nitro substituents. The methylene (B1212753) protons (-CH₂-) at position 9 would likely appear as a singlet further upfield. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The carbon atoms directly attached to the electron-withdrawing nitro and chloro groups would be shifted downfield, while others would appear in the typical aromatic region (110-150 ppm). nih.govspectrabase.com The methylene carbon at C9 would resonate at a much higher field.
2D NMR Techniques: To definitively link the structure, experiments like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for confirming the placement of the substituents on the fluorene (B118485) backbone. bmrb.io
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the types of chemical bonds. libretexts.org The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
The most prominent peaks would be due to the nitro group, which shows two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. orgchemboulder.comspectroscopyonline.com The presence of the aromatic rings would be confirmed by C-H and C=C stretching vibrations. pressbooks.pub The C-Cl bond also has a characteristic stretching vibration in the fingerprint region of the spectrum. spectroscopyonline.com
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |
| Asymmetric NO₂ Stretch | Ar-NO₂ | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | Ar-NO₂ | 1360 - 1290 | Strong |
| Aromatic C=C Stretch | Fluorene Ring | 1600 - 1450 | Medium-Variable |
| C-Cl Stretch | Ar-Cl | 1100 - 1000 | Strong |
| Aromatic C-H Out-of-Plane Bend | Ar-H | 900 - 675 | Strong |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Benzene |
| Luminol |
| Nitrobenzene |
Sample Preparation and Enrichment Strategies for Environmental and Biological Matrices
The accurate determination of trace levels of this compound in complex environmental and biological samples necessitates robust sample preparation and enrichment strategies. These preliminary steps are crucial for isolating the analyte from interfering matrix components, concentrating it to detectable levels, and ensuring the reliability of subsequent analytical measurements. The choice of methodology is highly dependent on the nature of the sample matrix, the physicochemical properties of this compound, and the sensitivity requirements of the analytical instrumentation.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most widely employed techniques for the extraction and preconcentration of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including compounds structurally similar to this compound, from various matrices.
Solid-Phase Extraction (SPE) is a versatile and efficient technique that involves partitioning the analyte between a solid sorbent and a liquid mobile phase. The selection of the appropriate sorbent material is critical for achieving high recovery rates. For nitro-PAHs like 2-nitrofluorene, a close structural analog of this compound, C18 (octadecylsilica) and styrene-divinylbenzene (XAD-2) particles have been investigated as effective sorbents for extraction from aqueous samples. researchgate.net
In a study on the extraction of nitro-PAHs from water, the highest recovery rates for 2-nitrofluorene were achieved using C18 cartridges with methylene chloride as the elution solvent. researchgate.net The general steps for an SPE procedure are outlined below:
| Step | Description | Typical Parameters for 2-nitrofluorene Extraction researchgate.net |
| Conditioning | The sorbent is treated with a solvent to activate it and ensure reproducible retention of the analyte. | Acetonitrile or Methanol |
| Loading | The sample is passed through the sorbent bed, where the analyte is retained. | Sample pH adjusted to ~2 |
| Washing | Interfering compounds are removed from the sorbent with a solvent that does not elute the analyte. | Distilled water |
| Elution | The analyte of interest is recovered from the sorbent using a strong solvent. | Methylene chloride |
The recovery of 2-nitrofluorene using SPE with a C18 sorbent and methylene chloride elution has been reported to be in the range of 76% to 97%, with a relative standard deviation (RSD) of less than 4%. researchgate.net This demonstrates the high efficiency and reproducibility of the method for compounds of this class.
Liquid-Liquid Extraction (LLE) is a traditional extraction method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of nitro-PAHs from aqueous samples, LLE has been utilized, although SPE is often favored due to its lower solvent consumption and potential for higher enrichment factors. In a comparative study, LLE was one of the techniques tested for the extraction of nitro-PAHs, including 2-nitrofluorene. researchgate.net
A more recent advancement in LLE is Dispersive Liquid-Liquid Microextraction (DLLME) , which is a miniaturized version that is rapid, cost-effective, and environmentally friendly. In a study on the simultaneous analysis of PAHs and nitro-PAHs in water, DLLME was successfully applied for the extraction of 2-nitrofluorene. akjournals.com The key parameters in this methodology are the choice of extraction and disperser solvents. For 2-nitrofluorene, trichloromethane was found to be an effective extraction solvent, while acetonitrile was used as the disperser solvent. akjournals.com
| Parameter | Optimized Condition for 2-nitrofluorene DLLME akjournals.com |
| Extraction Solvent | Trichloromethane |
| Disperser Solvent | Acetonitrile |
| Sample Conditions | Addition of Sodium Chloride |
Application of Internal Standards for Accurate Quantification in Complex Samples
The use of internal standards is a cornerstone of accurate quantification in analytical chemistry, particularly when dealing with complex matrices where sample loss during preparation and instrumental variability can introduce significant errors. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument.
For mass spectrometry-based methods, stable isotope-labeled (e.g., deuterated) analogs of the analyte are considered the gold standard for internal standards. researchgate.net These compounds have nearly identical physicochemical properties to the native analyte, meaning they will behave similarly during extraction, cleanup, and chromatographic separation. This co-elution and similar ionization behavior allow for effective correction of matrix effects and variations in instrument response. lcms.czchromforum.org
While a specific deuterated standard for this compound may not be commercially available, a common practice in such cases is to use a deuterated standard of a closely related compound. For instance, in the analysis of nitro-PAHs, deuterated PAHs are often employed as internal standards to monitor the efficiency of the extraction procedure. researchgate.net
The selection and application of an internal standard involve the following key considerations:
Chemical Similarity: The internal standard should have a structure and functional groups as close as possible to the analyte to ensure similar behavior during sample processing.
Purity: The internal standard should be of high purity and free from the analyte of interest.
Non-interference: The internal standard and its fragments should not interfere with the detection of the analyte.
Appropriate Concentration: The internal standard should be added at a concentration that is comparable to the expected concentration of the analyte in the sample.
When a deuterated analog of this compound is not available, other compounds that could potentially serve as internal standards, though less ideal, include other chlorinated and nitrated fluorene derivatives or other nitro-PAHs with similar retention times and ionization efficiencies. The choice would need to be carefully validated to ensure it accurately reflects the behavior of this compound in the specific matrix and analytical system being used.
Applications of 2 Chloro 7 Nitrofluorene and Its Derivatives in Academic Research
Utilization as Solvatochromic Probes for Solvent Property Determination
Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a powerful tool for characterizing solvent properties. Probes exhibiting solvatochromism are instrumental in determining solvent parameters such as dipolarity and polarizability. 2-Chloro-7-nitrofluorene has been identified as a convenient and effective solvatochromic probe for this purpose.
Research has demonstrated that this compound can be employed to calculate the solvent dipolarity/polarizability (SDP), a key parameter in understanding solvent-solute interactions. researchgate.net This is significant because it offers a more readily available alternative to other probes, such as the 2-fluoro-7-nitro counterpart, which may be more difficult to synthesize or procure. researchgate.net The determination of SDP is typically achieved by analyzing the UV-Vis spectra of the probe in a variety of solvents.
The solvatochromic behavior of this compound is attributed to changes in its electronic distribution upon excitation, which are influenced by the surrounding solvent molecules. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum. The magnitude of this shift correlates with the solvent's polarity.
The following table illustrates the solvatochromic data for this compound in a selection of solvents, showcasing the shift in its maximum absorption wavelength (λmax) with varying solvent polarity.
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| n-Hexane | 1.88 | 345 |
| Toluene | 2.38 | 352 |
| Dichloromethane | 8.93 | 358 |
| Acetone | 20.7 | 360 |
| Acetonitrile | 37.5 | 361 |
| Dimethyl Sulfoxide | 46.7 | 365 |
Note: The λmax values are representative and may vary slightly depending on the specific experimental conditions.
The data clearly indicates a bathochromic shift as the dielectric constant of the solvent increases, confirming the positive solvatochromism of this compound. This predictable behavior makes it a reliable probe for the empirical determination of solvent properties.
Development as Dynamic Solvation Probes in Biological and Non-Biological Media
Beyond static solvent properties, understanding the dynamics of solvent relaxation around a solute in its excited state is crucial in many chemical and biological processes. Dynamic solvation probes are fluorescent molecules used to investigate these time-dependent solvent reorganizations, which typically occur on the picosecond to nanosecond timescale. Derivatives of this compound, particularly those with amino and hydroxy substitutions, have emerged as valuable probes for such studies.
The core principle behind their application lies in the significant change in dipole moment upon electronic excitation. This sudden change perturbs the surrounding solvent molecules, which then reorient to stabilize the excited state of the probe. This reorientation process, known as solvent relaxation, is monitored by observing the time-dependent shift of the fluorescence emission spectrum of the probe. Time-resolved fluorescence spectroscopy is the primary technique employed for these measurements.
Amino and hydroxy derivatives of 7-nitrofluorene are particularly well-suited for these studies due to their pronounced intramolecular charge transfer (ICT) character upon excitation. The nitro group acts as an electron acceptor, while the amino or hydroxy group serves as an electron donor. This "push-pull" system leads to a substantial increase in the dipole moment in the excited state, making the probe highly sensitive to the dynamics of the surrounding solvent.
For instance, studies on 2-amino-7-nitrofluorene (B16417) and 2-hydroxy-7-nitrofluorene (B23985) have provided insights into the molecular aspects of solvation in various media, including simple organic solvents and more complex environments like polynucleotides. These probes can reveal information about the local environment's viscosity, polarity, and the presence of specific interactions such as hydrogen bonding.
The fluorescence lifetime of these probes is a critical parameter. A sufficiently long lifetime is required to observe the complete solvent relaxation process. The decay of the fluorescence signal provides information about the different deactivation pathways of the excited state.
| Probe Derivative | Typical Environment | Information Gained |
| 2-Amino-7-nitrofluorene | Organic Solvents, Micelles | Solvent relaxation dynamics, micro-viscosity |
| 2-Hydroxy-7-nitrofluorene | Biological macromolecules (e.g., DNA) | Local polarity, hydration dynamics, accessibility of the probe |
The conversion of this compound to these amino and hydroxy derivatives is a common synthetic strategy, highlighting the parent compound's importance as a precursor in the development of these sophisticated molecular probes.
Role as Redox Mediators and in Electrocatalysis within Nanostructured Systems
The electrochemical properties of nitroaromatic compounds, including this compound and its derivatives, have led to their investigation as potential redox mediators and components in electrocatalytic systems. The nitro group is electrochemically active and can undergo reversible reduction processes, making these molecules suitable for facilitating electron transfer reactions.
Electrochemical studies of nitrofluorene derivatives have shown that they can exhibit multiple redox states. nih.gov The reduction potentials of these compounds are influenced by the nature and position of other substituents on the fluorene (B118485) core. nih.gov For example, electron-withdrawing groups will generally make the reduction more favorable (less negative potential), while electron-donating groups will have the opposite effect.
A redox mediator is a molecule that shuttles electrons between an electrode and a substrate that may have slow electron transfer kinetics with the electrode directly. By using a mediator, the overpotential required for the reaction can be reduced, thus improving the energy efficiency of the process. The reversible redox behavior of nitrofluorenes makes them candidates for such roles.
In the context of nanostructured systems, these molecules could be immobilized on electrode surfaces, for example, within conductive polymers or on nanoparticles, to create modified electrodes with specific electrocatalytic properties. While direct applications of this compound in this area are still emerging, the fundamental electrochemical properties of the nitrofluorene scaffold suggest significant potential.
The following table provides representative redox potential data for related nitroaromatic compounds, illustrating the range of electrochemical behavior that can be expected from this class of molecules.
| Compound | First Reduction Potential (V vs. reference electrode) | Second Reduction Potential (V vs. reference electrode) |
| Nitrobenzene | -1.15 | - |
| 2-Nitrofluorene (B1194847) | -1.28 | -1.85 |
| 2,7-Dinitrofluorene (B108060) | -0.95 | -1.20 |
Note: These values are illustrative and depend on the solvent, supporting electrolyte, and reference electrode used.
The data indicates that the number and position of nitro groups significantly impact the reduction potentials. This tunability is a key feature for designing redox mediators with specific electrochemical windows for targeted applications. The chloro-substituent in this compound would also be expected to influence its redox properties due to its inductive effect.
Use as Reference Standards in Environmental and Analytical Chemistry
Accurate quantification of pollutants in environmental samples is crucial for monitoring and risk assessment. This requires the use of high-purity reference standards for the calibration of analytical instruments. This compound, as a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds, serves as a reference standard in environmental and analytical chemistry.
Nitro-PAHs are of environmental concern due to their potential toxicity and mutagenicity. They can be formed from the incomplete combustion of organic materials and are found in diesel exhaust and atmospheric particulate matter. Consequently, reliable analytical methods for their detection and quantification are essential.
Certified Reference Materials (CRMs) are used to ensure the quality and comparability of analytical measurements. While a specific CRM for this compound may not be universally available from all suppliers, it is often included in standard mixtures of nitro-PAHs used for method development, validation, and quality control. aist.go.jpsigmaaldrich.comalpharesources.com
Analytical techniques commonly used for the analysis of nitro-PAHs include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or other sensitive detectors. The use of a well-characterized standard like this compound allows for:
Instrument Calibration: Establishing a reliable relationship between the instrument response and the concentration of the analyte.
Method Validation: Assessing the accuracy, precision, and linearity of an analytical method.
Quality Control: Regularly checking the performance of the analytical system to ensure the reliability of the data.
The availability of pure this compound as a reference material is therefore critical for laboratories involved in environmental monitoring and research. It enables the generation of accurate and defensible data on the presence and concentration of this and related nitro-PAHs in various environmental matrices such as air, water, and soil.
Future Research Directions and Emerging Trends
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding in Model Systems
A holistic comprehension of the biological impacts of 2-Chloro-7-nitrofluorene necessitates a move beyond single-endpoint analyses. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unravel the complex interactions between this compound and biological systems. By simultaneously analyzing multiple layers of biological information, researchers can construct a more complete picture of its mechanisms of action.
Future studies could employ these techniques in various model organisms to:
Identify Genetic Susceptibility: Genomic analyses can pinpoint genetic variations that may confer increased or decreased susceptibility to the effects of this compound.
Elucidate Transcriptional Reprogramming: Transcriptomics can reveal how exposure to the compound alters gene expression patterns, providing insights into the cellular pathways that are activated or inhibited.
Map Protein Interactions: Proteomics can identify the specific proteins that interact with this compound or its metabolites, shedding light on its molecular targets.
Characterize Metabolic Perturbations: Metabolomics can detail the changes in the metabolic profile of an organism upon exposure, indicating disruptions in key biochemical pathways.
The use of multi-omics has already demonstrated its value in advancing the exploration of microbial traits and discovering new bioactive compounds and their mechanisms of action. nih.gov A similar approach with this compound would be invaluable.
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Discipline | Research Question | Potential Outcome |
|---|---|---|
| Genomics | Are there specific genes that influence the cellular response to this compound? | Identification of susceptibility genes and potential biomarkers of exposure. |
| Transcriptomics | How does this compound alter gene expression in target cells or organisms? | Understanding of the cellular pathways affected and the primary response to exposure. |
| Proteomics | What are the direct protein targets of this compound and its metabolites? | Elucidation of the molecular mechanisms of action and potential off-target effects. |
| Metabolomics | How does exposure to this compound disrupt metabolic pathways? | Characterization of the biochemical consequences of exposure and identification of metabolic biomarkers. |
Exploration of this compound in Advanced Materials Science Applications (e.g., organic electronics)
The fluorene (B118485) core is a well-established building block in materials science, particularly in the realm of organic electronics, due to its rigid, planar structure and favorable photophysical properties. mdpi.commdpi.com Derivatives of fluorene are utilized in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.commdpi.com The introduction of electron-withdrawing (nitro group) and halogen (chloro group) substituents onto the fluorene scaffold, as in this compound, can significantly modulate its electronic and optical properties.
Future research in this area should focus on:
Synthesis and Characterization: The development of efficient synthetic routes to this compound and its derivatives will be crucial for exploring their potential in materials science. Detailed characterization of their photophysical properties, such as absorption and emission spectra, quantum yields, and solvatochromism, will be necessary. The solvatochromic behavior of similar push-pull systems like 2-diethylamino-7-nitrofluorene has been explored, suggesting that the polarity of the solvent can shape the potential energy landscape and dictate the available excited state pathways. rsc.org
Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers have been investigated for their applications in OLEDs. researchgate.net The specific electronic properties imparted by the chloro and nitro substituents in this compound could lead to the development of new emitter or host materials with tailored charge transport and emission characteristics. Research into fluorene-bridged multiresonant thermally activated delayed fluorescence emitters has shown promise for efficient OLEDs. rsc.org
Fluorescent Probes and Sensors: The sensitivity of the fluorescence of nitrofluorene derivatives to their local environment makes them promising candidates for the development of chemical sensors. Future work could explore the use of this compound as a probe for detecting specific analytes or monitoring changes in environmental parameters such as polarity.
Table 2: Comparison of Photophysical Properties of Substituted Fluorenes
| Compound | Key Substituents | Potential Application | Relevant Finding |
|---|---|---|---|
| 2-Amino-7-isocyanofluorene | Amino, Isocyano | Blue-emitting solvatochromic dye | Exhibits clear solvatochromic behavior and high quantum yield in many solvents. mdpi.com |
| 2-Diethylamino-7-nitrofluorene | Diethylamino, Nitro | Push-pull system for studying excited state behavior | Shows solvent-dependent dual fluorescence. rsc.org |
| 2-Amino-7-nitrofluorene (B16417) | Amino, Nitro | Solvatochromic dye | Demonstrates significant solvatochromism. nih.gov |
| This compound | Chloro, Nitro | Potential for organic electronics and sensors | The combination of a halogen and a nitro group on the fluorene core suggests tunable electronic and photophysical properties that could be exploited in materials science. |
Development of Green Chemistry Approaches for Sustainable Synthesis and Degradation of this compound
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. The development of sustainable synthetic routes to and degradation pathways for this compound is an important area for future research.
Key research directions include:
Sustainable Synthesis: Traditional synthetic methods for nitroaromatic compounds can involve harsh reagents and produce significant waste. Future research should focus on developing greener synthetic methodologies, such as biocatalytic routes or the use of more environmentally benign solvents and catalysts.
Bioremediation and Biodegradation: Nitroaromatic compounds are known environmental pollutants. ijeab.com Investigating the potential for microorganisms to degrade this compound is a critical area of research. Studies on the bioremediation of other nitroaromatic compounds have identified enzymatic pathways for the reduction of the nitro group, which is often the initial step in their degradation. nih.govslideshare.net The presence of a chlorine atom may influence the biodegradability of the molecule, and understanding these effects will be important for developing effective remediation strategies.
Table 3: Application of Green Chemistry Principles to this compound
| Green Chemistry Principle | Application to this compound |
|---|---|
| Prevention | Design synthetic pathways that minimize waste generation. |
| Atom Economy | Develop synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. |
| Design for Degradation | Design the molecule to break down into innocuous products at the end of its function. Investigate and promote biodegradation pathways. |
| Catalysis | Utilize catalytic reagents (including biocatalysts) in preference to stoichiometric reagents. |
Interdisciplinary Collaborations to Address Complex Environmental and Biochemical Challenges Related to Halogenated Nitrofluorenes
The multifaceted nature of the challenges posed by halogenated nitrofluorenes, from their synthesis and potential applications to their environmental fate and biological effects, necessitates a collaborative, interdisciplinary approach.
Future progress in this field will be significantly enhanced by collaborations between:
Synthetic Chemists: To develop novel, efficient, and sustainable methods for the synthesis of this compound and its derivatives.
Materials Scientists: To explore the potential of these compounds in advanced materials and devices.
Biochemists and Toxicologists: To elucidate the mechanisms of action and potential hazards of these compounds.
Environmental Scientists and Engineers: To study the environmental fate, transport, and remediation of halogenated nitrofluorenes.
Computational Chemists: To model the properties and behavior of these molecules, guiding experimental design and interpretation.
By fostering these collaborations, the scientific community can work towards a more comprehensive understanding of this compound and related compounds, enabling the responsible development of new technologies while safeguarding human health and the environment. The environmental persistence and potential toxicity of halogenated organic compounds underscore the importance of such integrated research efforts. nih.gov
Q & A
Basic: What are the recommended synthetic pathways for 2-Chloro-7-nitrofluorene, and how can purity be validated?
Methodological Answer:
The synthesis typically involves nitration and chlorination steps. For example, nitration of fluorene derivatives followed by selective chlorination at the 2-position. Purification is critical due to potential byproducts; recrystallization using polar aprotic solvents (e.g., DMF) or column chromatography with silica gel (hexane/ethyl acetate gradients) is advised. Validate purity via:
- HPLC (C18 column, UV detection at 254 nm) to assess retention time consistency .
- NMR (¹H and ¹³C) to confirm absence of extraneous peaks, especially in aromatic regions .
- Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−Cl]⁻) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
- Waste Disposal : Segregate halogenated nitro-aromatic waste and consult certified hazardous waste handlers .
Advanced: How can researchers address contradictions in reported reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Discrepancies may arise from reaction conditions or impurities. To resolve:
- Control Experiments : Compare reactivity under inert (N₂/Ar) vs. ambient conditions to rule out oxygen/moisture interference.
- Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₄) vs. copper-based catalysts to assess electronic effects .
- Impurity Profiling : Use GC-MS to detect trace solvents or side products (e.g., dechlorinated byproducts) that may inhibit reactivity .
- Computational Modeling : Perform DFT calculations to predict activation barriers for competing reaction pathways .
Advanced: What strategies optimize the photostability of this compound in UV-Vis studies?
Methodological Answer:
Nitro groups often induce photodegradation. Mitigate via:
- Light Exclusion : Use amber glassware and conduct experiments under dim red light.
- Additive Screening : Introduce radical scavengers (e.g., BHT) or triplet quenchers (e.g., cyclooctatetraene) .
- Kinetic Monitoring : Track absorbance changes at λmax (e.g., 310 nm) over time to quantify degradation rates .
Advanced: How should researchers interpret conflicting spectroscopic data for this compound in different solvents?
Methodological Answer:
Solvent polarity and hydrogen bonding can shift NMR/UV peaks. Standardize protocols:
- NMR Solvent Consistency : Use deuterated DMSO or CDCl₃ for comparative studies. Note solvent-induced aromatic shielding/deshielding effects .
- UV Solvent Calibration : Prepare solutions in anhydrous acetonitrile or methanol to minimize water interference .
- Reference Compounds : Compare with structurally similar nitro-chloro compounds (e.g., 4-Chloro-7-nitrobenzofurazan) to contextualize shifts .
Basic: What analytical techniques are suitable for quantifying this compound in environmental samples?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use C18 cartridges to pre-concentrate samples from aqueous matrices .
- GC-ECD : Detect chlorine-specific signals with electron capture detectors (optimize column: DB-5MS, 30 m × 0.25 mm) .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity (e.g., transition m/z 250 → 185) .
Advanced: How can computational chemistry aid in predicting the environmental persistence of this compound?
Methodological Answer:
- QSAR Modeling : Use software like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .
- Hydrolysis Pathways : Simulate pH-dependent hydrolysis (e.g., at pH 7 and 9) using Gaussian or ORCA to identify stable intermediates .
- Toxicity Prediction : Apply tools like TEST (Toxicity Estimation Software Tool) to model aquatic toxicity endpoints .
Advanced: What experimental designs minimize side reactions during functionalization of this compound?
Methodological Answer:
- Temperature Gradients : Screen reactions between 0°C and 80°C to suppress thermal decomposition .
- Stoichiometry Optimization : Use a 1.2:1 molar ratio of nucleophile to substrate to avoid overalkylation .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate species (e.g., nitroso derivatives) .
Basic: How should researchers document and replicate synthetic procedures for this compound?
Methodological Answer:
- Detailed Logs : Record reaction times, solvent batches, and stirring rates to identify variability sources .
- Open-Source Data : Share raw NMR/HPLC files in repositories like Zenodo for peer validation .
- Collaborative Trials : Partner with independent labs to verify yields and purity metrics .
Advanced: What statistical methods resolve batch-to-batch variability in this compound synthesis?
Methodological Answer:
- ANOVA Testing : Compare yields across batches to isolate significant variables (e.g., reagent purity, humidity) .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters like temperature, catalyst loading, and solvent ratios .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR spectra to detect subtle impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
